molecular formula C20H16FN7OS B1191781 INCB054329

INCB054329

カタログ番号 B1191781
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

INCB054329 is a potent and selective BET protein inhibitor that targets BD1 and BD2 of BRD2, BRD3 and BRD4. In a panel of colon cancer cell lines, more than 50% are sensitive to INCB054329 treatment with IC50 values below 500 nM in cell proliferation assays. INCB054329 down-regulated c-Myc expression, and induced cell cycle arrest and apoptosis in sensitive colon cancer cell lines. Moreover, INCB54329 was efficacious in the RKO colon cancer xenograft model. INCB054329 as a single agent or in combination with other targeted therapies is potential useful for the treatment of colon cancer.

科学的研究の応用

1. Application in Myeloma Cells

INCB054329, a Bromodomain and Extraterminal Domain (BET) inhibitor, has shown potential in treating multiple myeloma. It diminishes the expression of crucial oncogenes like FGFR3 and NSD2/MMSET/WHSC1, particularly in t(4;14)-rearranged cell lines. Its suppressive effect on FGFR3 sensitizes certain myeloma cells to fibroblast growth factor receptor inhibitors. Moreover, INCB054329 disrupts interleukin-6 Janus kinase–signal transducers and activators of transcription (JAK–STAT) signaling, leading to reduced IL6 receptor levels and diminished STAT3 signaling. This property suggests that combining INCB054329 with JAK inhibitors could further inhibit myeloma cell growth and potentiate tumor growth inhibition in vivo, even in myeloma models not inherently sensitive to JAK inhibition alone (Stubbs et al., 2018).

2. Efficacy in Advanced Malignancies

INCB054329 has been studied in first-in-human phase 1/2 trials for advanced malignancies. It demonstrated a shorter terminal elimination half-life and higher interpatient variability in oral clearance compared to another BET inhibitor, INCB057643. Treatment-related adverse events were similar to those observed with INCB057643. The results indicated that INCB054329 exhibited a distinct pharmacokinetic and pharmacodynamic profile, which necessitates further research to optimize therapeutic strategies and patient selection (Falchook et al., 2019).

3. Inhibition of BET Proteins in Lymphoma Models

INCB054329 has shown encouraging preclinical activity in various hematologic malignancies. It effectively inhibits the in vitro growth of B cell malignancies, including Hodgkin and non-Hodgkin lymphoma, by inducing cell cycle arrest and apoptosis. Moreover, INCB054329 has demonstrated in vivo efficacy in models of diffuse large B-cell lymphoma (DLBCL) and synergizes with other agents like bendamustine and PI3Kδ inhibitors. These findings support the clinical investigation of INCB054329, both as monotherapy and in combination with other treatments, in B cell lymphoma, particularly high-risk double-hit lymphoma (Stubbs et al., 2016).

4. Combination Therapies in Colorectal Cancer Models

INCB054329 has demonstrated efficacy as a single agent and in combination with targeted therapies in colorectal cancer models. It induced cell cycle arrest and apoptosis in sensitive colon cancer cell lines by down-regulating c-Myc expression. Combinations of INCB054329 with MEK inhibitors have shown synergy in inhibiting c-Myc protein expression and the MEK/ERK signaling pathway. These findings suggest that INCB054329 could be utilized as a single agent or in combination with other targeted therapies for treating colon cancer (Liu et al., 2015).

特性

分子式

C20H16FN7OS

外観

Solid powder

同義語

INCB054329;  INCB-054329;  INCB 054329.; none

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。